![molecular formula C13H25NO4 B2535595 Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 374794-88-4](/img/structure/B2535595.png)
Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3. It has a molecular weight of 243.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It is typically stored in a refrigerator .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, a study by Kong et al. (2016) highlights its use as a starting material in the synthesis of crizotinib intermediates. The study describes a three-step synthesis process using tert-butyl-4-hydroxypiperidine-1-carboxylate, resulting in an overall yield of 49.9% (Kong et al., 2016).
X-ray Crystallography and Molecular Packing
Research by Didierjean et al. (2004) utilized a related compound, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, to study molecular structures through X-ray crystallography. The study reveals molecular packing driven by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure (Didierjean et al., 2004).
Synthesis of Key Pharmaceutical Intermediates
This compound is also pivotal in the synthesis of key pharmaceutical intermediates. For example, Wang et al. (2015) outlined its role in synthesizing Vandetanib intermediates. The compound was synthesized through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang et al., 2015).
Anticancer Drug Synthesis
In anticancer drug research, Zhang et al. (2018) demonstrated the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, from tert-butyl-4-hydroxypiperidine-1-carboxylate. This synthesis involved nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% (Zhang et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate are not mentioned in the available resources, related compounds have been used in the development of drugs for targeted protein degradation . This suggests potential applications in pharmaceutical research and development.
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREULNBQQJJIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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